molecular formula C26H31N3O3 B3862305 3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B3862305
M. Wt: 433.5 g/mol
InChI Key: SSANOAKBGWOZCF-RMKNXTFCSA-N
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Description

3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure

Preparation Methods

The synthesis of 3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The preparation begins with the formation of the pyrrolidine-2,5-dione ring, followed by the introduction of the piperazine and phenylprop-2-en-1-yl groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The phenylprop-2-en-1-yl group can be oxidized to form corresponding epoxides or ketones.

    Reduction: The double bond in the phenylprop-2-en-1-yl group can be reduced to form a saturated alkyl chain.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the phenyl group can be replaced with other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active compounds.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine-2,5-dione core can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. The piperazine and phenylprop-2-en-1-yl groups can enhance binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Similar compounds include other pyrrolidine-2,5-dione derivatives and piperazine-containing molecules. Compared to these compounds, 3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which can result in distinct biological activities and chemical properties. Some similar compounds are:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O3/c1-2-19-32-23-12-10-22(11-13-23)29-25(30)20-24(26(29)31)28-17-15-27(16-18-28)14-6-9-21-7-4-3-5-8-21/h3-13,24H,2,14-20H2,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSANOAKBGWOZCF-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 2
3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 3
3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 4
3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 5
3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 6
Reactant of Route 6
3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

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